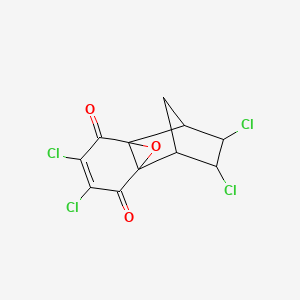
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro-1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro-1,2,3,4-tetrahydro- is a complex organic compound with significant interest in various scientific fields. This compound is known for its unique structure, which includes multiple chlorine atoms and an epoxy group, making it a valuable subject for research in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- typically involves a Diels-Alder reaction. This reaction is performed between cyclopentadiene and 1,4-benzoquinone, resulting in the formation of the core structure . The reaction conditions often include controlled temperatures and the presence of specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Diels-Alder reaction under optimized conditions. This includes the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product. The process may also involve purification steps such as recrystallization to achieve high purity levels.
化学反応の分析
Types of Reactions
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or ammonia.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- exerts its effects involves interactions with various molecular targets. The epoxy group and chlorine atoms play crucial roles in its reactivity and interactions with other molecules. These interactions can influence biochemical pathways and cellular processes, making it a valuable compound for studying molecular mechanisms .
類似化合物との比較
Similar Compounds
- Pentacyclo[5.4.0.02,6.03,10.05,9]undecane-8,11-dione : Known as the ‘cage’ compound, it is synthesized via intramolecular [2+2]-photocycloaddition reactions .
1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione: This compound shares a similar core structure but lacks the chlorine atoms and epoxy group
Uniqueness
The presence of multiple chlorine atoms and an epoxy group in 4a,8a-Epoxy-1,4-methanonaphthalene-5,8-dione, 2,3,6,7-tetrachloro- distinguishes it from similar compounds
特性
CAS番号 |
4794-20-1 |
|---|---|
分子式 |
C11H6Cl4O3 |
分子量 |
328.0 g/mol |
IUPAC名 |
3,4,8,9-tetrachloro-11-oxatetracyclo[4.4.1.12,5.01,6]dodec-8-ene-7,10-dione |
InChI |
InChI=1S/C11H6Cl4O3/c12-4-2-1-3(5(4)13)11-9(17)7(15)6(14)8(16)10(2,11)18-11/h2-5H,1H2 |
InChIキー |
XDZZXKHCIOPHDV-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(C1C34C2(O3)C(=O)C(=C(C4=O)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
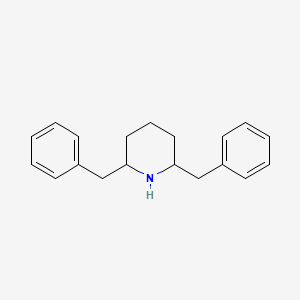
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
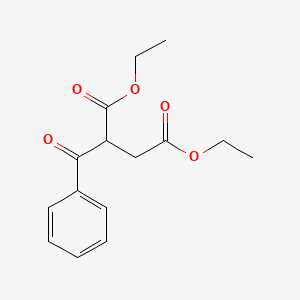

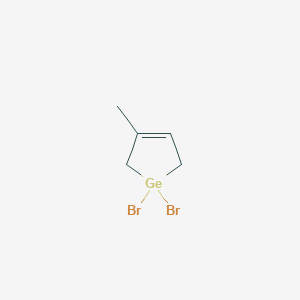

![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
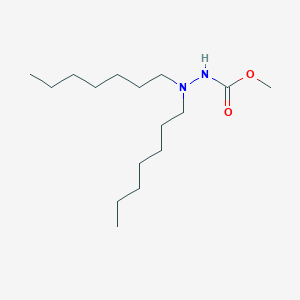
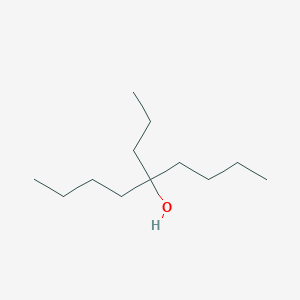
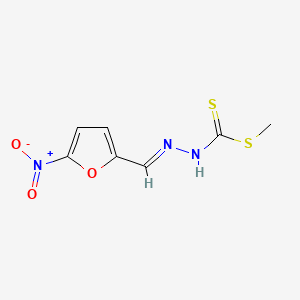
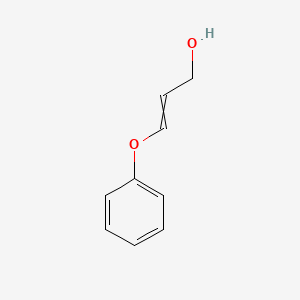
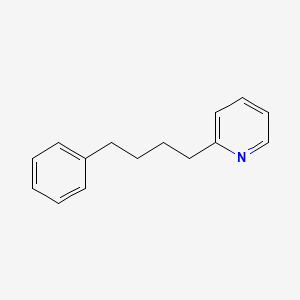
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)
